N-(5-Amino-2-methylpentyl)hexanamide

Chemical Synthesis Medicinal Chemistry Physicochemical Profiling

Substituting N-(5-amino-2-methylpentyl)alkanamide analogs can compromise reproducibility due to significant LogP shifts and reactivity changes. N-(5-Amino-2-methylpentyl)hexanamide offers a defined C6 spacer with LogP 3.60, ensuring consistent membrane permeability and chromatographic behavior. • 24.4% MW difference from the C3 analog enables unambiguous MS calibration. • The terminal primary amine streamlines synthesis by eliminating protection/deprotection steps. • Bifunctional structure serves as a precise monomer for step-growth polymerization. Sourced at verified high purity for reliable analytical qualification.

Molecular Formula C12H26N2O
Molecular Weight 214.35 g/mol
CAS No. 190445-46-6
Cat. No. B12555429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methylpentyl)hexanamide
CAS190445-46-6
Molecular FormulaC12H26N2O
Molecular Weight214.35 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NCC(C)CCCN
InChIInChI=1S/C12H26N2O/c1-3-4-5-8-12(15)14-10-11(2)7-6-9-13/h11H,3-10,13H2,1-2H3,(H,14,15)
InChIKeyBIDVOYXSHPKNID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methylpentyl)hexanamide Properties & Sourcing


N-(5-Amino-2-methylpentyl)hexanamide is a small-molecule amide (C12H26N2O, MW 214.35 g/mol) characterized by a hexanamide acyl chain on a 5-amino-2-methylpentyl backbone, placing it within the N-(5-amino-2-methylpentyl)alkanamide chemical series. This saturated fatty amide features a terminal primary amine and a secondary amide linkage, making it a potentially versatile building block or intermediate for more complex molecular syntheses.

N-(5-Amino-2-methylpentyl)hexanamide: Generic Substitution Failure


Treating N-(5-amino-2-methylpentyl) amide analogs as interchangeable can compromise experimental reproducibility due to significant differences in lipophilicity, molecular volume, and downstream reactivity imposed by varying acyl chain lengths . For instance, simply substituting the C6 hexanamide with the C3 propanamide alters the molecular weight by over 19% and substantially shifts the predicted LogP, which in turn affects solubility, membrane permeability, and chromatographic behavior. Such changes can render a validated synthetic route or analytical method inapplicable, highlighting the necessity for compound-specific procurement based on quantitative physicochemical evidence.

N-(5-Amino-2-methylpentyl)hexanamide: Closest Analog Comparison


Molecular Size: Hexanamide vs. Propanamide Analog

The target compound's longer hexanamide acyl chain results in a quantifiably larger molecular weight and volume compared to its closest commercially available analog, N-(5-Amino-2-methylpentyl)propanamide . The molecular weight differential (214.35 vs. 172.27 g/mol) represents a 24.4% increase, directly impacting compound's behavior in size-exclusion chromatography and its molar concentration calculations.

Chemical Synthesis Medicinal Chemistry Physicochemical Profiling

LogP: C6 vs. C3 Acyl Chain

The hexanamide derivative exhibits significantly higher lipophilicity, with a predicted LogP of 3.60, compared to the propanamide analog . While a directly measured LogP for the propanamide analog is not available in current primary literature, the class-level inference from fatty amide series dictates that each additional methylene group in the acyl chain increases LogP by approximately 0.5 units, a substantial shift that alters both biological partitioning and reversed-phase chromatography retention times.

Drug Design ADME Properties Chromatography

Purity Standards: Hexanamide vs. Propanamide

Current vendor listings indicate a standard purity of 98.0% for the propanamide analog , which serves as a key procurement benchmark. This purity level acts as a critical quality checkpoint when sourcing the hexanamide compound, allowing direct comparison with supplier certificates of analysis to ensure fitness for purpose in sensitive synthetic or analytical applications.

Chemical Procurement Quality Control Analytical Standards

Amine-Terminated Spacer for Bioconjugation & Materials

The presence of a terminal primary amine on a branched alkyl chain, positioned remotely from a secondary amide, provides a unique structural motif for bioconjugation and polymer functionalization [1]. This places the compound in a distinct utility class compared to simple fatty amides without a terminal amine (e.g., hexanamide, CAS 628-02-4), where such direct tethering is impossible. The C6 chain offers an optimal spacer length—longer than C3 for reduced steric hindrance, yet short enough to maintain aqueous compatibility—though direct quantitative reactivity data versus C3 analog is absent from current public literature.

Bioconjugation Polymer Chemistry Drug Delivery

N-(5-Amino-2-methylpentyl)hexanamide Application Scenarios


Lipophilic Drug Conjugates & Prodrugs Synthesis

The high predicted LogP of 3.60 makes the compound an ideal lipophilic amine carrier for increasing the membrane permeability of otherwise polar pharmacophores. In medicinal chemistry campaigns, selecting the C6 hexanamide over the less lipophilic C3 propanamide can significantly enhance the partition coefficient of a conjugated drug, making the compound the preferred linker when designing analogs intended for passive diffusion across biological barriers.

Long-Chain Functionalized Polymer Building Block

The molecular weight of 214.35 g/mol and the terminal amine provide a defined, moderate-length C6 spacer module for step-growth polymerization or surface functionalization . This specific chain length offers a distinct balance between flexibility and structural integrity compared to the shorter C3 analog, making it the suitable monomer when rheological properties or side-chain crystallinity need to be modulated.

Analytical Reference Standard for Amide Homologs

Given the stark 24.4% molecular weight difference from the propanamide analog , this compound serves as a critical reference standard for calibrating chromatographic methods and mass spectrometry assays aimed at distinguishing between N-(5-amino-2-methylpentyl)alkanamide homologs in complex reaction mixtures. Its procurement at a verified high purity (benchmarked against the 98.0% standard for the C3 analog) ensures reliable analytical qualification.

Intermediate for Remote Amine Handle Installation

For projects requiring the installation of a primary amine at a distance from an amide bond, the direct use of this bifunctional compound streamlines synthetic routes by avoiding additional protection/deprotection steps that would be necessary if starting from a simple, mono-functional fatty amide [1]. This process advantage makes it the compound of choice for academic and industrial laboratories focused on operational efficiency.

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